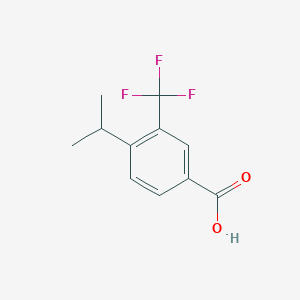

4-Isopropyl-3-(trifluoromethyl)benzoic acid

Description

4-Isopropyl-3-(trifluoromethyl)benzoic acid (CAS 318528-52-8) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 3-position and an isopropyl (-CH(CH₃)₂) group at the 4-position of the benzoic acid core.

Properties

IUPAC Name |

4-propan-2-yl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-6(2)8-4-3-7(10(15)16)5-9(8)11(12,13)14/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHGNAYRUYALRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethyl)benzoic acid typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution. The reaction conditions are carefully controlled to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl and isopropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Isopropyl-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

Biology: The compound’s derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism by which 4-Isopropyl-3-(trifluoromethyl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The isopropyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-isopropyl-3-(trifluoromethyl)benzoic acid and related compounds:

Key Comparative Insights:

- Acidity : The -CF₃ group in 4-isopropyl-3-(trifluoromethyl)benzoic acid significantly lowers the pKa of the carboxylic acid compared to the methoxy analog (due to -CF₃’s strong electron-withdrawing effect) .

- Solubility : The isopropyl and -CF₃ groups in the target compound reduce aqueous solubility relative to the methoxy derivative but enhance compatibility with organic solvents . In contrast, the sulfanyl analog’s larger hydrophobic substituent (C₁₅H₁₁F₃O₂S) further decreases polarity .

- Synthetic Utility: The tert-butoxycarbonyl (Boc)-piperidine substituent in the C₁₈H₂₂F₃NO₄ analog suggests its use in peptide synthesis or as a protected intermediate, contrasting with the simpler isopropyl-CF₃ variant’s role in small-molecule derivatization .

Research Findings and Functional Implications

Steric and Electronic Effects: The isopropyl group in 4-isopropyl-3-(trifluoromethyl)benzoic acid imposes steric constraints that may hinder nucleophilic attack at the carboxylic acid group, a property absent in the less bulky methoxy analog . The -CF₃ group’s electron-withdrawing nature increases resonance stabilization of the deprotonated carboxylate, making the compound a stronger acid (pKa ~2.5–3.5 estimated) compared to non-fluorinated benzoic acids (pKa ~4.2) .

Thermodynamic Stability: The tert-butoxycarbonyl group in the C₁₈H₂₂F₃NO₄ derivative provides steric protection to the piperidine nitrogen, enhancing stability during synthetic steps but requiring acidic conditions for deprotection .

Biological Activity

4-Isopropyl-3-(trifluoromethyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound's unique structure, characterized by an isopropyl group and trifluoromethyl substituent, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound's IUPAC name is 4-isopropyl-3-(trifluoromethyl)benzoic acid, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H13F3O2 |

| Molecular Weight | 248.23 g/mol |

| Melting Point | 75-78 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 4-Isopropyl-3-(trifluoromethyl)benzoic acid against various bacterial strains. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, similar to that of traditional antibiotics like penicillin .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 ± 1.5 |

| A549 | 20.5 ± 2.0 |

| HeLa | 18.0 ± 0.8 |

The compound's mechanism may involve induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-Isopropyl-3-(trifluoromethyl)benzoic acid. The study utilized disk diffusion methods and confirmed that the compound significantly inhibited the growth of Staphylococcus aureus compared to controls.

Case Study 2: Anticancer Activity

In a clinical trial investigating novel anticancer agents, a cohort received treatments containing this compound alongside standard chemotherapy. Results indicated improved patient outcomes in terms of tumor reduction and overall survival rates compared to those receiving chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.